Cas no 1547265-90-6 (α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol)

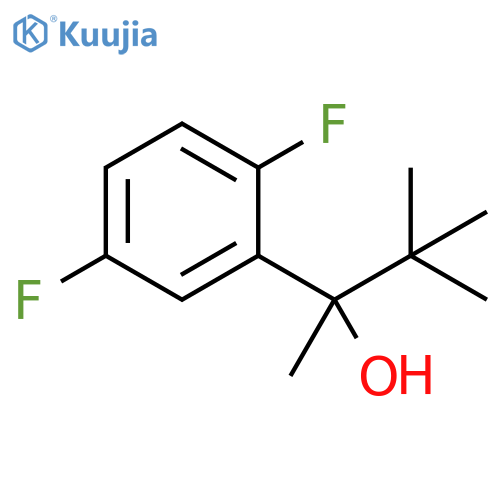

1547265-90-6 structure

商品名:α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol

CAS番号:1547265-90-6

MF:C12H16F2O

メガワット:214.251650810242

CID:6781385

α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol 化学的及び物理的性質

名前と識別子

-

- α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol

-

- インチ: 1S/C12H16F2O/c1-11(2,3)12(4,15)9-7-8(13)5-6-10(9)14/h5-7,15H,1-4H3

- InChIKey: JFUSLBZUWGHNQS-UHFFFAOYSA-N

- ほほえんだ: C1(C(C(C)(C)C)(C)O)=CC(F)=CC=C1F

じっけんとくせい

- 密度みつど: 1.098±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 264.0±25.0 °C(Predicted)

- 酸性度係数(pKa): 13.75±0.29(Predicted)

α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB604279-250mg |

alpha-(1,1-Dimethylethyl)-2,5-difluoro-alpha-methylbenzenemethanol; . |

1547265-90-6 | 250mg |

€270.00 | 2024-07-19 | ||

| abcr | AB604279-1g |

alpha-(1,1-Dimethylethyl)-2,5-difluoro-alpha-methylbenzenemethanol; . |

1547265-90-6 | 1g |

€488.20 | 2024-07-19 | ||

| abcr | AB604279-5g |

alpha-(1,1-Dimethylethyl)-2,5-difluoro-alpha-methylbenzenemethanol; . |

1547265-90-6 | 5g |

€1607.40 | 2024-07-19 |

α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol 関連文献

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

5. Water

1547265-90-6 (α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 42464-96-0(NNMTi)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1547265-90-6)α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):160/289/952